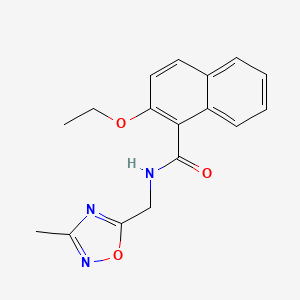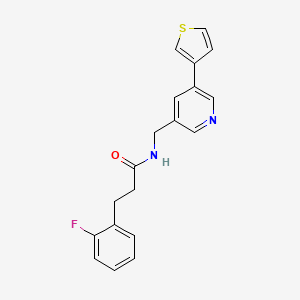
3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, commonly known as THIP, is a compound that has been extensively studied for its potential therapeutic applications. THIP belongs to the class of GABA(A) receptor agonists and has been shown to exhibit anxiolytic, sedative, and anticonvulsant properties.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization :
- Harutyunyan et al. (2015) discussed the synthesis of N-(pyridin-2-yl)propanamides, including compounds structurally similar to 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide. This study focused on one-step syntheses of these compounds for potential chemical and pharmaceutical applications (Harutyunyan et al., 2015).
- Manolov et al. (2021) reported on the synthesis and characterization of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a related compound, highlighting the process of developing new chemical entities (Manolov et al., 2021).
Potential Anticancer Applications :
- Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules, including compounds similar to the one , showing high antiproliferative activity against various cancer cell lines. This suggests potential use in developing anticancer therapies (Ivasechko et al., 2022).
Pharmacological Applications :
- Ryu et al. (2015) explored pyridine derivatives, including compounds structurally related to 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, as hTRPV1 antagonists. This research is significant for developing new pain management therapies (Ryu et al., 2015).
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c20-18-4-2-1-3-15(18)5-6-19(23)22-11-14-9-17(12-21-10-14)16-7-8-24-13-16/h1-4,7-10,12-13H,5-6,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWJTPGUZQSFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2814225.png)
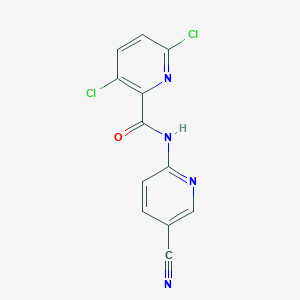
![N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2814229.png)



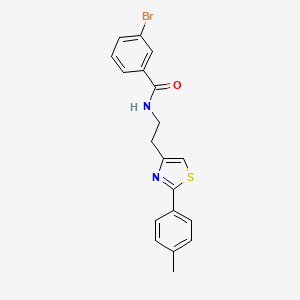
![1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2814239.png)
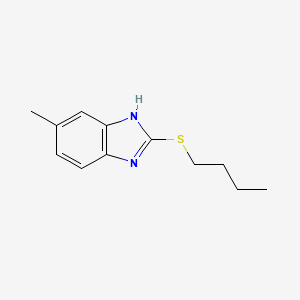
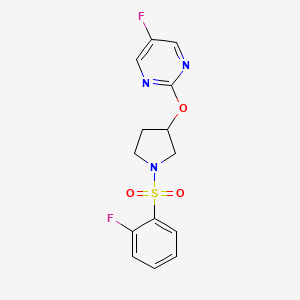
![5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2814243.png)
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide](/img/structure/B2814246.png)

